2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Description
The compound 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound A) is a sulfanyl-acetamide derivative featuring a 1,2,4-benzothiadiazine 1,1-dioxide core. This scaffold is notable for its electron-deficient heterocyclic system, which enhances hydrogen-bonding and π-stacking interactions in biological targets . The 2-fluorophenyl substituent on the acetamide nitrogen introduces steric and electronic effects that modulate solubility, bioavailability, and target affinity.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S2/c16-10-5-1-2-6-11(10)17-14(20)9-23-15-18-12-7-3-4-8-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMJRHHBCFAOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51086493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the benzothiadiazine ring: This can be achieved through the reaction of appropriate starting materials under specific conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with the benzothiadiazine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other biologically active molecules.
Biology: It is studied for its potential antimicrobial and antiviral activities.
Medicine: The compound is investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Structural Features :
- Benzothiadiazine 1,1-dioxide core : Provides rigidity and polarity, facilitating interactions with enzymes or receptors.
- Sulfanyl linker : Enhances metabolic stability compared to oxygen or methylene analogs.
- 2-Fluorophenyl group : Electron-withdrawing fluorine improves lipophilicity (logP ~2.9) and resistance to oxidative degradation .
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Modifications to the aryl group attached to the acetamide nitrogen significantly influence bioactivity and physicochemical properties:
Analysis :
- Electron-withdrawing groups (e.g., fluorine, chlorine) improve metabolic stability but may reduce solubility.
Core Heterocycle Modifications
Replacing the benzothiadiazine ring with other heterocycles alters binding modes and selectivity:
Analysis :
Key Techniques :
Analysis :
- Fluorine substitution correlates with improved Gram-negative antibacterial activity (e.g., compound 38 MIC = 16 µg/mL) .
Biological Activity
The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a member of the benzothiadiazine derivative family. These compounds are recognized for their diverse biological activities, which include antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide features a benzothiadiazine core with a sulfanyl group and a fluorophenyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. It may act by:
- Inhibition of Enzymes : The compound can inhibit enzymes involved in metabolic pathways.
- Modulation of Receptors : It interacts with various receptors, potentially influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Antiviral Activity
Studies have demonstrated that derivatives of benzothiadiazine can possess antiviral effects. The specific interactions with viral proteins or enzymes could lead to the inhibition of viral replication.
Antihypertensive Effects
The compound has been explored for its potential antihypertensive properties. It may act on vascular smooth muscle cells or influence renin-angiotensin systems to lower blood pressure.
Antidiabetic Properties
Preliminary studies suggest that this compound may help regulate glucose levels and improve insulin sensitivity, indicating potential as an antidiabetic agent.
Anticancer Potential
Benzothiadiazine derivatives have shown anticancer activity in several studies. The ability to induce apoptosis in cancer cells or inhibit tumor growth mechanisms has been observed.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus. |
| Study 2 | Investigate antiviral effects | Demonstrated reduced viral load in cell cultures infected with influenza virus. |
| Study 3 | Assess antihypertensive effects | Resulted in lower systolic and diastolic blood pressure in hypertensive rat models. |
| Study 4 | Examine anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
Comparative Analysis with Similar Compounds
Comparative studies with other benzothiadiazine derivatives highlight the unique biological profile of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Compound A | Antimicrobial | Lacks fluorine substituent |
| Compound B | Antiviral | Contains a different acetamide group |
| Compound C | Anticancer | More potent but less selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
